6-Ethoxypyridin-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Ethoxypyridin-3-ol is a chemical compound with the molecular formula C7H9NO2 . It is used in various applications in the chemical industry .

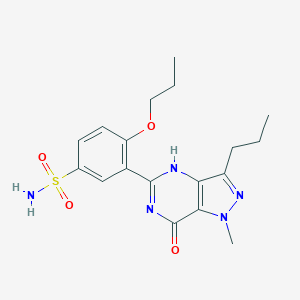

Molecular Structure Analysis

The molecular structure of 6-Ethoxypyridin-3-ol is represented by the InChI code1S/C7H9NO2/c1-2-10-7-4-3-6(9)5-8-7/h3-5,9H,2H2,1H3 . The molecular weight of the compound is 139.15 . Physical And Chemical Properties Analysis

6-Ethoxypyridin-3-ol is a solid at room temperature . The storage temperature is between 2-8°C .科学的研究の応用

FLAP Inhibition and Asthma Treatment

One significant application of 6-Ethoxypyridin-3-ol derivatives is in the development of 5-lipoxygenase-activating protein (FLAP) inhibitors. A potent FLAP inhibitor, AM803, now GSK2190915, was developed which demonstrated extended pharmacodynamic effects in a rodent bronchoalveolar lavage model and has completed phase 1 clinical studies in healthy volunteers, undergoing phase 2 trials in asthmatic patients (Stock et al., 2011).

Alpha(v)beta(3) Receptor Antagonism

Another application is seen in the field of osteoporosis treatment. Derivatives of 6-Ethoxypyridin-3-ol have been identified as potent and selective antagonists of the alpha(v)beta(3) receptor, exhibiting significant efficacy in in vivo models of bone turnover and selected for clinical development (Hutchinson et al., 2003).

Kinetics of Thermal Decomposition

Research on the kinetics of thermal decomposition of derivatives of 6-Ethoxypyridin-3-ol, such as 2-ethoxypyridine and 3-ethoxypyridazine, has been conducted. These studies focused on the electronic effects and π-bond order influencing the reaction rates (Al-Awadi & Taylor, 1986).

Antioxidant Properties

Derivatives with an ethyl radical sterically shielding the hydroxyl group were synthesized to investigate the radical scavenging and antioxidant properties, establishing correlations between these properties and the structural features of the resulting intermediates (Semenov et al., 2020).

Applications in Catalysis

The coordination compounds of terpyridines, a category to which 6-Ethoxypyridin-3-ol derivatives belong, have applications in various fields such as materials science, biomedicinal chemistry, and organometallic catalysis, including reactions like artificial photosynthesis and biochemical transformations (Winter et al., 2011).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

6-ethoxypyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-10-7-4-3-6(9)5-8-7/h3-5,9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEYKPDYKSDPNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555340 |

Source

|

| Record name | 6-Ethoxypyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxypyridin-3-ol | |

CAS RN |

116178-39-3 |

Source

|

| Record name | 6-Ethoxypyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B49533.png)

![Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl-](/img/structure/B49541.png)